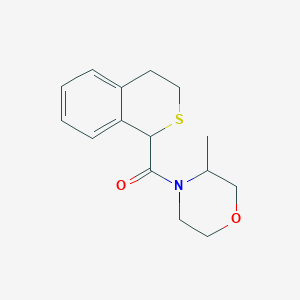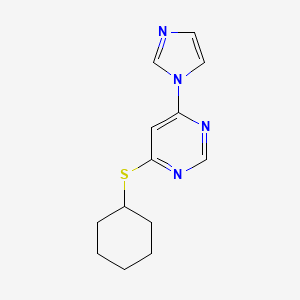
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, also known as DIMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may explain its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone can have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis (programmed cell death) in cancer cells. 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has also been shown to have antioxidant properties, which may protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been shown to be stable under various conditions, making it a useful tool for studying its effects on biological systems. However, one limitation of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including:
1. Further studies on the mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, which may lead to the development of new drugs targeting specific enzymes and signaling pathways.
2. Exploration of the potential applications of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in materials science, including the synthesis of new polymers and nanoparticles.
3. Investigation of the potential environmental impact of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including its persistence and toxicity in water sources.
4. Development of new methods for synthesizing 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, which may improve its efficiency and yield.
5. Exploration of the potential use of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in combination with other drugs or therapies for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone involves the reaction of 3-methylmorpholine-4-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydride. The resulting compound is then reacted with N-methylmorpholine to form the final product.
Applications De Recherche Scientifique
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied as a potential pollutant in water sources.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-11-10-18-8-7-16(11)15(17)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRWCZZAKRMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)

![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)